molecular formula C13H11FN2O B3252765 2-amino-N-(3-fluorophenyl)benzamide CAS No. 219492-66-7

2-amino-N-(3-fluorophenyl)benzamide

Cat. No. B3252765
CAS RN: 219492-66-7
M. Wt: 230.24 g/mol
InChI Key: UUNGQEZMZQDIKE-UHFFFAOYSA-N
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Description

“2-amino-N-(3-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivatives thereof) containing an amine group attached to the benzene moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another method involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .


Molecular Structure Analysis

The molecular weight of “2-amino-N-(3-fluorophenyl)benzamide” is 230.24 . The InChI code for this compound is 1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

2-Amino-N-(3-fluorophenyl)benzamide has been investigated for its antimicrobial properties. Researchers have synthesized novel derivatives of this compound and evaluated their effectiveness against various microorganisms. These studies aim to identify potential candidates for new antibiotics or antifungal agents .

Histone Deacetylase (HDAC) Inhibition

The compound has shown promise as a lead compound for the discovery of isoform-selective HDAC inhibitors. HDACs play a crucial role in gene expression regulation, and inhibiting them can have therapeutic implications in cancer and other diseases. Further research is needed to explore its specific isoform selectivity and potential clinical applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-amino-N-(3-fluorophenyl)benzamide” are not mentioned in the search results, it’s worth noting that similar compounds are crucial building blocks of many drug candidates . This suggests potential applications in medicinal chemistry and drug development.

Mechanism of Action

Mode of Action

2-amino-N-(3-fluorophenyl)benzamide interacts with its target HDACs by inhibiting their enzymatic activity . It is especially potent against HDAC3, with an IC50 value of 95.48 nM . By inhibiting HDACs, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This alteration can affect gene expression, leading to various downstream effects.

Result of Action

The inhibition of HDACs by 2-amino-N-(3-fluorophenyl)benzamide leads to changes in gene expression, which can have various molecular and cellular effects. For example, it has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In one study, it exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells .

properties

IUPAC Name

2-amino-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGQEZMZQDIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-fluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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